N-(4-hydroxy-2,6-dimethylphenyl)acetamide
Overview
Description
N-(4-Hydroxy-2,6-dimethylphenyl)acetamide, also known as 4-Hydroxy-2,6-dimethylacetanilide, is a chemical compound with the molecular formula C10H13NO2. This compound is a derivative of acetanilide and is structurally related to acetaminophen (paracetamol). It exhibits analgesic and antipyretic properties, making it useful in the treatment of pain and fever .
Scientific Research Applications
N-(4-Hydroxy-2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including analgesic and antipyretic effects.
Medicine: Investigated for its therapeutic potential in treating pain and fever.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing.
Mechanism of Action
Target of Action
N-(4-hydroxy-2,6-dimethylphenyl)acetamide, also known as 4-Acetamido-3,5-dimethylphenol, is a derivative of paracetamol and has been found to have analgesic and anti-inflammatory properties . Its primary targets are the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response .
Mode of Action
The compound acts as a weak inhibitor of COX in the presence of high concentrations of peroxides that are found in inflammatory lesions . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of pain and inflammation. The compound’s analgesic and anti-inflammatory effects are therefore a result of its interaction with the COX enzymes .
Biochemical Pathways
The compound’s action on the COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in a reduction in pain and inflammation. The compound’s effects on this pathway contribute to its analgesic and anti-inflammatory properties .
Result of Action
The compound’s interaction with the COX enzymes and its subsequent effects on the arachidonic acid pathway result in a reduction in pain and inflammation . This makes it a potentially effective analgesic and anti-inflammatory agent. In a study, new analogs of paracetamol with dimethyl and ethyl substitutions in the phenyl moiety were found to exhibit higher analgesic and anti-inflammatory effects compared to acetaminophen alone .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory action on COX enzymes is more pronounced in the presence of high concentrations of peroxides that are found in inflammatory lesions
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-hydroxy-2,6-dimethylphenyl)acetamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit late sodium current, thus minimizing calcium overload in the ischemic cardiomyocytes
Cellular Effects
It is believed that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it inhibits late sodium current, thus minimizing calcium overload in the ischemic cardiomyocytes This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or what effects it has on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)acetamide typically involves the acetylation of 4-hydroxy-2,6-dimethylaniline. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or sodium acetate. The reaction conditions generally include:
- Temperature: 60-80°C
- Reaction Time: 2-4 hours
- Solvent: Acetic acid or methylene chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors for better temperature control and reaction efficiency.
- Use of catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxy-2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation products include quinones.
- Reduction products include amines.
- Substitution products vary depending on the substituent introduced .
Comparison with Similar Compounds
Acetaminophen (Paracetamol): Similar structure but lacks the dimethyl groups.
N-(2,6-Dimethylphenyl)acetamide: Similar but without the hydroxyl group.
4-Hydroxyacetanilide: Similar but without the dimethyl groups.
Uniqueness: N-(4-Hydroxy-2,6-dimethylphenyl)acetamide is unique due to the presence of both hydroxyl and dimethyl groups on the phenyl ring. These structural features contribute to its distinct pharmacological properties and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9(13)5-7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHSFKZROSCMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212774 | |
Record name | 2,6-Dimethylacetaminophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-56-0 | |
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6337-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylacetaminophen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6337-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylacetaminophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-hydroxy-2,6-dimethylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIMETHYLACETAMINOPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7R7KO00SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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